molecular formula C15H22N2O B1606608 N-benzyl-N-ethylpiperidine-4-carboxamide CAS No. 429639-61-2

N-benzyl-N-ethylpiperidine-4-carboxamide

Cat. No.: B1606608
CAS No.: 429639-61-2
M. Wt: 246.35 g/mol
InChI Key: YGSADUQWAHCUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Derivatives in Drug Discovery and Development

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and synthetic accessibility. Piperidine derivatives are integral components of numerous approved drugs across a wide spectrum of therapeutic areas, including neurology, cardiology, oncology, and infectious diseases.

The significance of the piperidine moiety stems from several key attributes:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Improved Pharmacokinetics: The presence of a basic nitrogen atom often enhances aqueous solubility and allows for salt formation, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional scaffold that can effectively interact with the complex topographies of biological targets such as enzymes and receptors.

Prevalence and Versatility of the N-Benzylpiperidine Motif

The incorporation of a benzyl (B1604629) group at the nitrogen atom of the piperidine ring, forming the N-benzylpiperidine motif, further enhances the therapeutic potential of this scaffold. The benzyl group is not merely a passive substituent; it actively contributes to the molecule's interaction with biological targets.

Key features of the N-benzylpiperidine motif include:

Enhanced Binding Affinity: The aromatic ring of the benzyl group can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in the binding sites of proteins.

Modulation of Physicochemical Properties: The benzyl group influences the lipophilicity of the molecule, which can be crucial for its ability to cross biological membranes, including the blood-brain barrier.

Synthetic Tractability: The N-benzyl group can be introduced through straightforward synthetic methodologies, making it an attractive component in the design of new drug candidates.

This motif is a key structural feature in a variety of pharmacologically active compounds, including potent and selective inhibitors of enzymes and modulators of receptors.

Overview of N-Benzyl-N-ethylpiperidine-4-carboxamide and its Analogues in Current Research

This compound represents a specific embodiment of the broader N-benzylpiperidine-4-carboxamide scaffold. Researchers have been actively exploring this compound and its analogues for various therapeutic applications, with a significant focus on neurological disorders.

The core structure consists of a piperidine ring with a carboxamide group at the 4-position, an ethyl group on the amide nitrogen, and a benzyl group on the piperidine nitrogen. Variations of this structure, where the substituents on the amide and the benzyl ring are modified, have been synthesized and evaluated to establish structure-activity relationships (SAR).

Current research on these analogues is primarily concentrated on their activity as:

Cholinesterase Inhibitors: A prominent area of investigation is their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Monoamine Reuptake Inhibitors: Analogues of this compound have also been studied as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). By blocking these transporters, these compounds can increase the synaptic levels of these neurotransmitters, a mechanism relevant to the treatment of depression and other mood disorders.

The following tables summarize some of the key research findings for N-benzylpiperidine-4-carboxamide analogues, highlighting their inhibitory activities against various biological targets.

Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine-4-carboxamide Analogues

CompoundTargetIC₅₀ (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase0.41 nih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAcetylcholinesterase5.94 nih.gov
Analogue with 4-Cl benzyl substitutionAcetylcholinesterase0.21 nih.gov
Analogue with 3-F benzyl substitutionAcetylcholinesterase3.14 nih.gov
Analogue 15bHuman Acetylcholinesterase1.49 nih.gov
Analogue 15bHuman Butyrylcholinesterase1.33 nih.gov
Analogue 15jHuman Acetylcholinesterase1.25 nih.gov
Analogue 15jHuman Butyrylcholinesterase0.66 nih.gov

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Monoamine Transporter Inhibitory Activity of 4-Benzylpiperidine (B145979) Carboxamide Analogues

Compound AnalogueTargetInhibition (%) at 10 µM
Biphenyl substitutedSerotonin Transporter (SERT)Strong Inhibition nih.gov
Diphenyl substitutedSerotonin Transporter (SERT)Weak Inhibition nih.gov
2-Naphthyl substitutedNorepinephrine Transporter (NET)High Inhibition nih.gov
Diphenylacetyl substitutedDopamine Transporter (DAT)High Inhibition nih.gov

Data from a study on 24 synthetic 4-benzylpiperidine carboxamides, highlighting the influence of different substituents on transporter inhibition. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

Compound AnalogueTarget IsoformKᵢ (nM)
Benzyl-substituted derivative (11)hCA IX8.3 nih.gov
Benzyl-substituted derivative (11)hCA XII2.7 nih.gov
n-Heptyl-substituted derivative (12)hCA IX5.6 nih.gov
n-Heptyl-substituted derivative (12)hCA XII18.7 nih.gov
n-Octyl-substituted derivative (13)hCA IX8.1 nih.gov
n-Octyl-substituted derivative (13)hCA XII6.7 nih.gov

Kᵢ represents the inhibition constant, indicating the potency of the inhibitor.

The data presented in these tables underscore the potential of the N-benzylpiperidine-4-carboxamide scaffold as a versatile platform for the design of potent and selective inhibitors for a range of biological targets. Further research into this compound and its analogues is warranted to fully elucidate their therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-ethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14/h3-7,14,16H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSADUQWAHCUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328647
Record name N-benzyl-N-ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429639-61-2
Record name N-benzyl-N-ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Piperidine-4-carboxamide Scaffold

The formation of the piperidine-4-carboxamide scaffold can be achieved through various synthetic routes, primarily focusing on the construction of the piperidine (B6355638) ring itself, followed by functional group manipulations to introduce the carboxamide moiety. Key strategies include hydrogenation and reduction approaches, cyclization of unsaturated precursors, and radical-mediated ring closures.

Hydrogenation and Reduction Approaches

A prevalent and classical method for piperidine synthesis involves the hydrogenation of pyridine derivatives. nih.govrsc.org This approach benefits from the ready availability of a wide array of substituted pyridines. The reduction of a pyridine-4-carboxamide or a precursor like pyridine-4-carbonitrile or pyridine-4-carboxylic acid ester can directly yield the desired piperidine-4-carboxamide scaffold.

Various catalytic systems are employed for this transformation, with transition metals such as rhodium, palladium, and cobalt being particularly effective. nih.govrsc.org For instance, rhodium oxide (Rh₂O₃) has been reported as a highly active catalyst for the hydrogenation of unprotected pyridines under mild conditions of temperature and pressure. rsc.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when chiral centers are present.

Table 1: Catalytic Systems for Pyridine Hydrogenation

CatalystConditionsSubstrate ScopeReference
Rhodium(I) complex and pinacol boraneDearomatization/hydrogenationFluoropyridines nih.gov
PalladiumHydrogenationWide range of pyridines nih.gov
Heterogeneous cobalt catalystHigh temperature and pressurePyridine derivatives nih.gov
Rhodium oxide (Rh₂O₃)Mild temperature and pressureUnprotected pyridines rsc.org

Reductive amination of suitable diketones or keto-esters also represents a viable pathway to the piperidine ring system, which can then be further functionalized.

Alkene and Alkyne Cyclization Reactions

Intramolecular cyclization of precursors containing both an amine and an alkene or alkyne functionality is a powerful strategy for constructing the piperidine ring. nih.gov These reactions often proceed via transition metal catalysis, with gold and palladium complexes being notable examples. nih.gov

For instance, the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can lead to the formation of substituted piperidines. nih.gov Similarly, palladium-catalyzed intramolecular dearomatization/cyclization reactions have been developed. A key advantage of these methods is the potential for high stereocontrol by employing chiral ligands.

Prins and carbonyl-ene cyclizations of aldehydes containing an alkene moiety can also be utilized to form the piperidine scaffold, with the stereochemical outcome often being dependent on the choice of Lewis or Brønsted acid catalyst. nih.gov

Radical-Mediated Amine Cyclizations

Radical cyclizations offer an alternative approach to the construction of the piperidine ring. nih.govnih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to ring closure.

One such method involves the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov Another approach is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the use of different radical initiators and trapping agents can influence the diastereoselectivity of the resulting piperidine. nih.gov Photoredox catalysis has also emerged as a mild and efficient way to initiate these radical cyclizations. researcher.life

Specific Synthesis of N-Benzyl-N-ethylpiperidine-4-carboxamide

The synthesis of the target compound, this compound, is a multi-step process that involves the initial construction of a suitably substituted piperidine precursor followed by the introduction of the N-benzyl and N-ethyl groups on the carboxamide nitrogen.

Multi-step Reaction Pathways

N-Benzylation of the Piperidine Ring: The secondary amine of a piperidine-4-carboxylic acid derivative is protected with a benzyl (B1604629) group.

Amide Formation: The carboxylic acid at the 4-position is converted into the N-ethylcarboxamide.

Final N-Alkylation: The nitrogen of the carboxamide is then benzylated.

An alternative and more direct pathway involves the initial formation of an N-benzyl-4-piperidinecarboxamide intermediate, which is then N-ethylated. A documented synthesis of N-benzyl-4-piperidinecarboxaldehyde outlines a similar multi-step sequence that proceeds through an N-benzyl-4-piperidinecarboxamide intermediate. google.comgoogle.com

Table 2: Overview of a Potential Multi-step Synthesis

StepReactionKey ReagentsIntermediate
1EsterificationMethanol, Acid4-Piperidinecarboxylic acid methyl ester
2N-BenzylationBenzyl bromide, TriethylamineN-Benzyl-4-piperidinecarboxylic acid methyl ester
3HydrolysisBase or AcidN-Benzyl-4-piperidinecarboxylic acid
4AmidationThionyl chloride, AmmoniaN-Benzyl-4-piperidinecarboxamide
5N-EthylationEthyl halide, BaseThis compound

Preparation of Key Intermediates

The successful execution of the multi-step synthesis hinges on the efficient preparation of key intermediates.

N-Benzyl-4-piperidinecarboxylic acid: This intermediate can be synthesized by the N-benzylation of 4-piperidinecarboxylic acid or its ester derivative. For example, reacting methyl 4-piperidinecarboxylate hydrochloride with benzyl bromide in the presence of a base like triethylamine yields methyl N-benzyl-4-piperidinecarboxylate. google.com Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

N-Benzyl-4-piperidinecarboxamide: The conversion of N-benzyl-4-piperidinecarboxylic acid to its corresponding primary amide can be achieved through standard amidation procedures. A common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride, followed by reaction with ammonia. google.com

The final step would then involve the selective N-ethylation of the primary amide. This can be challenging due to the potential for reaction at the piperidine nitrogen if it were unprotected. Therefore, the sequence involving initial N-benzylation of the piperidine ring is more strategic. The synthesis of related N-benzyl substituted piperidine amides has been reported, providing precedence for such transformations. uj.edu.pl

Derivatization and Structural Modification of the N-Benzylpiperidine-4-carboxamide System

The N-benzylpiperidine-4-carboxamide scaffold is a versatile platform in medicinal chemistry, amenable to structural modifications at several key positions. These modifications are strategically employed to modulate the compound's physicochemical properties and biological activity. Research has focused on three primary areas of derivatization: the N-benzyl group, the carboxamide nitrogen substituent, and the piperidine ring itself.

Substituent Variations on the Carboxamide Nitrogen

The substituent attached to the carboxamide nitrogen at the 4-position of the piperidine ring offers a rich opportunity for chemical exploration and optimization of biological activity. A wide array of functional groups, from simple alkyl chains to complex aromatic and heterocyclic systems, can be introduced at this position.

In the pursuit of novel cholinesterase inhibitors for potential use in treating Alzheimer's disease, a series of N-benzylpiperidine-4-carboxamide derivatives were synthesized by replacing an indanone moiety from a lead compound with various aryl and aromatic heterocycles. nih.govsci-hub.se This approach led to the discovery of compounds with significant inhibitory activity. The synthesis involved coupling 1-benzylpiperidine-4-carboxylic acid with a diverse set of heterocyclic amines. The resulting analogues demonstrated a wide range of potencies, highlighting the sensitivity of the biological activity to the nature of the substituent on the carboxamide nitrogen. nih.govsci-hub.se

Among the synthesized compounds, two analogues displayed notable activity. The compound 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide showed a half-maximal inhibitory concentration (IC₅₀) of 0.41 µM. nih.gov Another active analogue, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, had an IC₅₀ value of 5.94 µM. nih.gov These results underscore the importance of the electronic and steric properties of the substituent at this position for achieving potent biological effects.

Compound NameSubstituent on Carboxamide NitrogenBiological TargetIC₅₀ (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-ylAcetylcholinesterase0.41
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylAcetylcholinesterase5.94

Alterations on the Piperidine Ring System

Modifying the central piperidine ring offers another avenue for structural diversification. This can involve the introduction of substituents onto the ring carbons or the replacement of the piperidine ring with another heterocyclic system, such as piperazine (B1678402).

A notable example of this strategy is found in the development of monoacylglycerol lipase (MAGL) inhibitors. In a series of benzylpiperidine-based compounds, researchers investigated the effect of replacing the piperidine ring with a piperazine ring. unisi.it This bioisosteric replacement—substituting an atom or group with another that has similar physical or chemical properties—can significantly alter a molecule's properties, including its basicity, polarity, and conformational flexibility.

The study compared two potent compounds that were identical except for the core six-membered ring. Compound 28, which contained the piperidine ring, exhibited an IC₅₀ of 1.3 nM. unisi.it Its direct analogue, compound 29, which featured a piperazine ring instead, maintained a high level of activity, displaying an IC₅₀ value of 5.2 nM. unisi.it This finding demonstrates that the piperazine ring is a viable alternative to the piperidine core in this particular scaffold, with only a minor impact on inhibitory potency. unisi.it Such alterations can be valuable for fine-tuning pharmacokinetic properties or exploring new intellectual property space.

Compound NumberCore Ring SystemBiological TargetIC₅₀ (nM)
28PiperidineMonoacylglycerol Lipase (MAGL)1.3
29PiperazineMonoacylglycerol Lipase (MAGL)5.2

Structure Activity Relationships Sar and Computational Studies

Influence of the N-Benzyl Moiety on Biological Activity and Target Interaction

The N-benzylpiperidine (N-BP) motif is a prevalent structural feature in a multitude of biologically active compounds, valued for its structural flexibility and three-dimensional character. researchgate.net This moiety is instrumental in fine-tuning both the efficacy and physicochemical properties of potential drug candidates. researchgate.net Its presence often enhances solubility by allowing for salt formation at the tertiary nitrogen of the piperidine (B6355638) ring. researchgate.net

A primary function of the N-benzyl moiety in concert with the piperidine ring is to facilitate cation-π interactions with biological targets. researchgate.netresearchgate.net At physiological pH, the tertiary nitrogen of the piperidine ring can be protonated, forming a cation. This positively charged center can then engage in a strong, non-covalent interaction with the electron-rich aromatic rings of amino acid residues such as tyrosine, tryptophan, and phenylalanine within the target protein's binding site. researchgate.netcsic.es

Computational docking studies on various N-benzylpiperidine derivatives have illustrated the importance of this interaction. For instance, in models of sigma receptors (σR), the N-benzyl-piperidinium system is observed binding within a pocket formed by key amino acid residues, where it is stabilized by interactions with aspartic acid and glutamic acid. csic.es In some cases, Glu172 has been shown to form π-anion interactions with the benzyl (B1604629) moiety itself. csic.es Similarly, the interaction of the well-known acetylcholinesterase (AChE) inhibitor, donepezil, which contains an N-benzylpiperidine core, involves a crucial cation-π interaction between the protonated piperidine nitrogen and aromatic residues in the enzyme's active site. researchgate.net Molecular dynamics simulations of certain piperidine/piperazine-based compounds have also highlighted the stabilization provided by π-cation interactions between the ionized piperidine nitrogen and a phenylalanine residue (Phe107). nih.gov

Table 1: Examples of Cation-π Interactions in N-Benzylpiperidine Analogs

Compound/Class Target Interacting Residues Type of Interaction Reference
Donepezil Acetylcholinesterase (AChE) Aromatic residues in active site Cation-π researchgate.net
Polyfunctionalized Pyridines Sigma-1 Receptor (σ1R) Tyr103 π-Cation csic.es
Piperidine/Piperazine (B1678402) Derivatives Sigma-1 Receptor (S1R) Phe107 π-Cation nih.gov

This table is generated based on findings from related analog studies to illustrate the principle of cation-π interactions.

The three-dimensional structure of the N-benzylpiperidine motif provides a scaffold for optimizing the stereochemical aspects of a molecule, which can significantly influence its potency and selectivity. researchgate.net The introduction of chiral centers, either on the benzyl ring or, more commonly, on the piperidine ring, can lead to stereoisomers with distinct pharmacological profiles.

While specific stereochemical studies on N-benzyl-N-ethylpiperidine-4-carboxamide are not extensively documented in the reviewed literature, the principle is well-established in related series. For example, the orientation of substituents on the piperidine ring can dictate the molecule's ability to fit into a binding pocket and form optimal interactions. The chiral nature of the piperidine scaffold can be leveraged to enhance biological activity and selectivity, as well as to improve pharmacokinetic properties and reduce potential toxicity. researchgate.net

SAR of the N-Ethyl Substituent and Other Amide Modifications

The N,N-disubstituted carboxamide group is a key functional handle that can be modified to probe the steric and electronic requirements of the binding site.

The size and shape of the aliphatic group on the amide nitrogen can have a significant impact on biological activity. In a series of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives designed as monoamine neurotransmitter re-uptake inhibitors, variations in the alkyl group were explored. google.comgoogle.com While direct comparisons for the N-benzyl series are sparse, general principles suggest that altering the N-ethyl group to smaller (methyl) or larger, bulkier groups (e.g., propyl, isopropyl, butyl) would modulate the compound's interaction with its target.

Often, there is an optimal chain length for activity. Increasing the length may enhance hydrophobic interactions up to a point, after which steric hindrance can lead to a decrease in potency. Branching on the alkyl chain, for instance, replacing an ethyl with an isopropyl group, introduces more significant steric bulk which can either be beneficial or detrimental depending on the topology of the binding pocket.

Replacing the N-ethyl group with an aromatic or heterocyclic ring introduces significant changes in steric bulk, rigidity, and electronic properties. Such modifications can lead to new interactions, such as π-π stacking, with aromatic residues in the target's binding site.

In a study of tamsulosin (B1681236) derivatives, replacing a secondary amine in a linker with an amide group was found to significantly decrease the inhibitory activity against the ANO1 channel, highlighting the sensitivity of the target to the nature of this linkage. acs.org While this example involves a different core structure, it underscores the principle that the substituent on the amide nitrogen is critical for potency. The substitution of a flexible alkyl chain with a rigid aromatic ring would fundamentally alter the conformational possibilities of the molecule, potentially locking it into a bioactive or inactive conformation.

SAR of Substitutions on the Piperidine Ring

The piperidine ring itself is a common target for structural modification to improve pharmacological properties. ajchem-a.comajchem-a.com Introducing substituents onto the piperidine ring can influence the molecule's conformation, basicity, and the spatial orientation of the other key moieties.

Studies on various piperidine derivatives have shown that the position and nature of substituents are critical. For example, in a series of piperidine-substituted sulfonamides with anticancer activity, the presence of a methyl group at the 3- or 4-position of the piperidine ring was associated with the highest activity. ajchem-a.com In another study on inhibitors of Mycobacterium tuberculosis, replacing the basic piperidine moiety with an amide resulted in an almost complete loss of inhibitory activity, emphasizing the importance of the basic nitrogen for the intended biological effect. nih.gov The introduction of chiral centers on the piperidine ring can also be a key strategy for enhancing biological activity and selectivity. researchgate.net

Table 2: Effect of Piperidine Ring Modification on Biological Activity in Analogous Series

Series Modification Effect on Activity Reference
Piperidine-substituted sulfonamides Methyl group at C3 or C4 of piperidine Increased anticancer activity ajchem-a.com
MenA Inhibitors Replacement of piperidine with an amide Loss of inhibitory activity nih.gov

This table is based on SAR findings from diverse piperidine-containing compound series to illustrate general principles of piperidine ring modification.

Computational Approaches in Elucidating SAR

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. For classes of compounds like piperidine-4-carboxamides, these methods elucidate the complex interplay between molecular structure and biological function, thereby accelerating the development of novel molecules with desired activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are developed by correlating variations in the physicochemical properties of the compounds, represented by molecular descriptors, with their measured biological responses.

For piperidine carboxamide derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, such as enzyme inhibition. researchgate.netnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of piperidine carboxamide derivatives targeting anaplastic lymphoma kinase (ALK). researchgate.net These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic properties are critical for activity. A study on ALK inhibitors based on the piperidine carboxamide scaffold yielded statistically significant CoMFA and CoMSIA models, indicating the importance of these fields in determining inhibitory potency. researchgate.net

The robustness and predictive power of QSAR models are evaluated using various statistical metrics. A high cross-validated correlation coefficient (q² or Q²_LOO) and external validation correlation coefficient (R²_ext) are indicative of a reliable model. researchgate.netnih.gov For example, QSAR models developed for furan-pyrazole piperidine derivatives demonstrated good statistical quality with r² values ranging from 0.742 to 0.832 and Q²_LOO values from 0.684 to 0.796. nih.govfigshare.com These models were built using 2D and 3D autocorrelation descriptors selected through a genetic algorithm. nih.govfigshare.com

Table 1: Statistical Parameters of Representative QSAR Models for Piperidine Derivatives

Model TypeTarget/Activityq² (Q²_LOO)r²_pred / R²_extReference
CoMFAALK Inhibition0.9930.7150.744 researchgate.net
CoMSIAALK Inhibition0.9860.6200.570 researchgate.net
MLRAkt1 Inhibition0.8320.796- nih.govfigshare.com
MLROVCAR-8 Cell Inhibition0.7420.684- nih.govfigshare.com
OLS-MLRAedes aegypti Toxicity>0.85->0.80 nih.gov

This table presents statistical values from various QSAR studies on piperidine derivatives to illustrate the predictive power of these models. r²: non-cross-validated correlation coefficient; q² (Q²_LOO): cross-validated correlation coefficient (leave-one-out); r²_pred / R²_ext: predictive correlation coefficient for the external test set; MLR: Multiple Linear Regression; OLS-MLR: Ordinary Least Squares Multilinear Regression.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This technique is crucial for understanding the mechanism of action at a molecular level, predicting binding affinity, and elucidating SAR.

Docking studies on piperidine carboxamide analogs have provided detailed insights into their interactions with various biological targets. For example, the docking of potent piperidine carboxamide inhibitors into the active site of anaplastic lymphoma kinase (ALK) revealed that the molecule can access an extended hydrophobic pocket. researchgate.net Similarly, docking studies of piperidine/piperazine-based compounds at sigma receptors (S1R and S2R) showed that the piperidine nitrogen atom often acts as a positive ionizable group, forming key interactions, while aromatic moieties occupy hydrophobic pockets. nih.gov In one such study, the most potent S1R ligands were found to assume a linear arrangement in the binding site, with the 4-phenylpiperazine tail and the benzyl moiety occupying primary and secondary hydrophobic regions, respectively. nih.gov

The output of a docking simulation is typically a "docking score" or a predicted binding energy, which estimates the binding affinity. Lower binding energy values generally indicate more favorable binding. For instance, in a study of ethyl piperidine-1-carboxylate derivatives as potential acetylcholinesterase (AChE) inhibitors, docking simulations predicted binding energies, with one compound showing a more favorable score (-7.52 kcal/mol) than the reference drug Tacrine (-7.48 kcal/mol). acgpubs.org These predictions help in prioritizing compounds for synthesis and biological testing.

Table 2: Predicted Binding Affinities from Molecular Docking Studies of Piperidine Derivatives

Compound ClassTarget ProteinRepresentative CompoundPredicted Binding Energy/ScoreReference
Thiazole CarboxamidesCOX-2Derivative 2h-6.58 (Docking Score) nih.gov
Piperidine-1-carboxylate Schiff BasesAChE (7XN1)Compound 16-7.52 (kcal/mol) acgpubs.org
Piperidine/Piperazine DerivativesSigma 1 Receptor (S1R)Compound 1Ki = 3.2 nM nih.gov
N-benzyl-2-isonicotinoylhydrazine-1-carbothioamideColon Cancer ProteinH3L-6.99 (kcal/mol) researchgate.net

This table showcases predicted binding affinities from various molecular docking studies on compounds containing a piperidine moiety. Lower scores/energies generally suggest stronger binding. AChE: Acetylcholinesterase; COX-2: Cyclooxygenase-2.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. These properties, known as quantum chemical descriptors, can provide profound insights into a molecule's reactivity, stability, and intermolecular interactions, which are fundamental to its biological activity.

In the context of SAR, quantum chemical descriptors are often used to build more robust and mechanistically interpretable QSAR models. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and electrostatic potential charges on specific atoms. researchgate.net

A study on anticonvulsant compounds used DFT calculations to derive descriptors that were influential in predicting activity. researchgate.net The results indicated that properties like the x-component of the molecular dipole moment (dx), the HOMO-LUMO energy gap (Δ), and the electrophilicity index (Ω) were significant contributors to the biological activity of the studied compounds. researchgate.net The HOMO-LUMO gap, for example, is related to the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests the molecule is more reactive. The electrostatic potential is crucial for understanding interactions with polar residues in a protein's binding site. For nitrogen-containing heterocycles like piperidine, the charge on the nitrogen atom can be a critical determinant of its ability to form hydrogen bonds or electrostatic interactions. researchgate.net

Table 3: Significant Quantum Chemical Descriptors in SAR Studies of Heterocyclic Compounds

DescriptorSymbolSignificance in SARReference
HOMO-LUMO Energy GapΔERelates to chemical reactivity and stability researchgate.net
Molecular Dipole Momentdx (x-component)Influences orientation in electric fields and polar interactions researchgate.net
Electrophilicity IndexΩMeasures the ability of a molecule to accept electrons researchgate.net
Anisotropy of Polarizabilityβ²Describes the non-uniformity of electron cloud distribution researchgate.net
Charge on Nitrogen AtomsQNCritical for hydrogen bonding and electrostatic interactions researchgate.net
Topological Electronic IndexTEEncodes information about the electronic distribution in the molecule researchgate.net

This table lists quantum chemical descriptors that have been identified as important for predicting the biological activity of various compounds, including nitrogen-containing heterocycles, in QSAR studies.

Pharmacological Profiling and Mechanisms of Action

Modulation of Specific Molecular Targets

The N-benzylpiperidine carboxamide scaffold has been identified as a key pharmacophore in the development of inhibitors and modulators for several distinct biological targets.

Derivatives of N-benzylpiperidine carboxamide have been specifically designed and synthesized as potential inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132).

Acetylcholinesterase (AChE): A series of N-benzylpiperidine carboxamide derivatives were developed by exchanging a metabolically labile ester linker for a more stable amide linker to target AChE. nih.gov In this series, the compound 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20 ) was identified as a notable AChE inhibitor. nih.gov

Butyrylcholinesterase (BChE): While direct studies on N-benzyl-N-ethylpiperidine-4-carboxamide are limited, related structures such as benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives have shown potent inhibitory activity against BChE. inrae.fr

Table 1: Acetylcholinesterase Inhibition by N-Benzylpiperidine Carboxamide Analog

CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAcetylcholinesterase (AChE)5.94 ± 1.08 μM nih.gov

The N-benzylpiperidine moiety is a recurring structural motif in ligands designed for various receptor types.

Muscarinic Acetylcholine Receptors: N-substituted derivatives of 4-piperidinyl benzilate have been evaluated for their affinity to central muscarinic cholinergic receptors. nih.gov Studies revealed that substitution at the piperidine (B6355638) nitrogen with a benzyl (B1604629) group results in a high binding affinity, with a reported inhibitory constant (Ki) of 0.2 nM. nih.gov This suggests that the N-benzylpiperidine structure is well-tolerated and can form potent interactions within the binding pocket of these receptors. nih.gov The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors that are widely expressed and represent important drug targets. ed.ac.uk

GPR119: G protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes, as its agonists can stimulate glucose-dependent insulin (B600854) release. nih.gov While various piperidine-containing compounds have been explored as GPR119 agonists, current research has not directly implicated this compound in GPR119 modulation. nih.govnih.gov

CCR5: The C-C chemokine receptor type 5 (CCR5) is a key target in anti-HIV research. The N-benzylpiperidine scaffold has been utilized in the design of CCR5 antagonists. nih.gov For instance, N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea was developed and showed significant CCR5 binding affinity, indicating that the benzylpiperidine group is a viable component for antagonists of this receptor. nih.gov

The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a prime target for antiviral drug development. nih.govembopress.org

SARS-CoV PLpro: Derivatives of N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide have been identified as a notable structural group of noncovalent inhibitors for SARS-CoV PLpro. nih.gov These compounds represent a different scaffold compared to other known inhibitors, highlighting the versatility of the N-benzylpiperidine-4-carboxamide core in targeting the enzyme's active site. nih.gov Due to the high sequence identity (83%) between the PLpro enzymes of SARS-CoV and SARS-CoV-2, these findings suggest a potential for similar inhibitory activity against the protease of the more recent coronavirus. nih.govnih.gov

Investigation of Downstream Signaling Pathways

The specific downstream signaling pathways modulated by this compound have not been directly elucidated. However, based on its molecular targets, potential pathways can be inferred.

Muscarinic Receptor Pathways: If acting on M1, M3, or M5 muscarinic receptors, the compound could trigger Gq/11 protein signaling cascades. ed.ac.uk Conversely, interaction with M2 or M4 receptors would likely involve Gi/o protein pathways. ed.ac.uk

Viral Replication Pathways: By inhibiting the papain-like protease (PLpro) of coronaviruses, derivatives of this compound could interfere with viral polyprotein processing, which is essential for the assembly of the viral replication complex. embopress.orgproteopedia.org Furthermore, since PLpro also removes ubiquitin and ISG15 from host proteins to evade the innate immune response, its inhibition could help restore host antiviral signaling. nih.govproteopedia.org

In Vitro Pharmacological Characterization

The in vitro activity of N-benzylpiperidine-4-carboxamide derivatives has been quantified primarily through the determination of their inhibitory concentrations against specific enzymes.

The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a biological process by 50%.

Table 2: In Vitro Pharmacological Data for N-Benzylpiperidine Derivatives

Compound ClassTargetValue TypeReported ValueReference
N-benzylpiperidine carboxamide analogAcetylcholinesteraseIC505.94 ± 1.08 μM nih.gov
N-benzyl substituted 4-piperidinyl benzilateMuscarinic Acetylcholine ReceptorsKi0.2 nM nih.gov
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivativesButyrylcholinesteraseIC500.054-2.7 μM inrae.fr

Affinity and Selectivity Assessments

The pharmacological profile of a compound is fundamentally defined by its binding affinity for its molecular targets and its selectivity for these targets over other biologically relevant molecules. For this compound, a comprehensive understanding of its interaction with various receptors and transporters is crucial for elucidating its potential mechanism of action. While direct and specific binding data for this compound is not extensively available in the public domain, the affinity and selectivity can be inferred from structure-activity relationship (SAR) studies on closely related piperidine-4-carboxamide derivatives.

Research into a series of piperidine-4-carboxamide derivatives has shed light on the structural determinants for affinity and selectivity at sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov These receptors are of significant interest in the development of therapeutics for a range of central nervous system disorders.

A key study investigated a series of compounds where the N-benzylcarboxamide moiety was a core feature, and substitutions were made on the piperidine nitrogen. nih.gov This allows for an estimation of the contribution of the N-benzyl and N-ethyl groups in the title compound to receptor binding. For instance, in a series of N-substituted piperidine-4-carboxamides, the nature of the substituent on the piperidine nitrogen was found to significantly influence both affinity for σ1 receptors and selectivity over σ2 receptors. nih.gov

One of the synthesized compounds, a tetrahydroquinoline derivative featuring a 4-chlorobenzyl moiety on the piperidine nitrogen, demonstrated very high σ1 affinity with a Ki value of 3.7 nM and a high selectivity ratio (Kiσ2/Kiσ1) of 351. nih.gov This highlights the importance of the substituent on the piperidine nitrogen in achieving high affinity and selectivity.

The table below presents the binding affinities and selectivities of representative piperidine-4-carboxamide derivatives from a key study, which helps to contextualize the potential profile of this compound.

Table 1: Binding Affinities (Ki) and Selectivity of Representative Piperidine-4-Carboxamide Derivatives for σ1 and σ2 Receptors

Compound R (Substitution on Piperidine Nitrogen) σ1 Ki (nM) ³H-pentazocine σ2 Ki (nM) [³H]DTG Selectivity Ratio (Kiσ2/Kiσ1)
2k 4-chlorobenzyl 3.7 1300 351
2a H 22.5 1150 51
2b Cyclopropylmethyl 12.9 1200 93

| 2h | n-Propyl | 18.2 | 1500 | 82 |

Data sourced from a study on piperidine-4-carboxamide derivatives. nih.gov

The N-benzyl group attached to the carboxamide nitrogen is a common feature in many potent sigma receptor ligands. nih.gov The presence of an ethyl group on the same nitrogen in this compound would modulate the steric and electronic properties of the carboxamide linkage, which could influence its interaction with the binding pocket of the receptor.

Furthermore, other research on benzylpiperidine derivatives has indicated their potential as cholinesterase inhibitors, suggesting that this compound could also have an affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A study on N-benzylpiperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and AChE also points to the relevance of this scaffold in targeting enzymes involved in neurodegenerative diseases. nih.gov

Therapeutic Potential and Preclinical Research Applications

Central Nervous System (CNS) Disorders

Derivatives of the piperidine-4-carboxamide core structure have been extensively investigated for their potential to treat various CNS disorders, including neurodegenerative diseases and epilepsy.

Alzheimer's Disease and Cognitive Impairment

A significant area of research has focused on the application of N-benzylpiperidine carboxamide derivatives as potential treatments for Alzheimer's disease (AD). One of the primary strategies involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a key factor in the cognitive decline associated with AD. nih.gov

In this context, researchers have synthesized and evaluated a series of N-benzylpiperidine carboxamide derivatives as acetylcholinesterase (AChE) inhibitors. research-nexus.netnih.gov Building upon a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent AChE inhibitory activity (IC50 0.03 ± 0.07 μM), new analogues were developed. nih.gov These new compounds featured a more metabolically stable amide linker in place of the original ester linker. research-nexus.netnih.gov

Among the synthesized derivatives, two compounds demonstrated notable in vitro activity against AChE:

1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide with an IC50 value of 0.41 μM. research-nexus.netnih.gov

1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide with an IC50 value of 5.94 μM. research-nexus.netnih.gov

In silico studies predicted that the latter compound would be capable of crossing the blood-brain barrier, a critical requirement for CNS-acting drugs. research-nexus.netnih.gov Furthermore, molecular dynamics simulations indicated that its binding characteristics are similar to those of donepezil, an FDA-approved cholinesterase inhibitor. nih.gov

Another approach targeting AD involves the inhibition of secretory glutaminyl cyclase (sQC). Overexpression of sQC in the AD brain contributes to the formation of a highly neurotoxic variant of amyloid beta called pGlu-Aβ, which can initiate the aggregation of the full-length amyloid-beta peptide. nih.gov Through high-throughput virtual screening, a piperidine-4-carboxamide moiety was identified in a novel sQC inhibitor, Cpd-41, which exhibited an IC50 of 34 μM. nih.gov This discovery positions the piperidine-4-carboxamide scaffold as a promising candidate for designing more potent sQC inhibitors. nih.gov

Additionally, N-benzyl pyridine-2-one derivatives have shown potential in ameliorating scopolamine-induced cognitive deficits in mice, suggesting their utility in treating cognitive impairment. nih.gov These compounds significantly reduced acetylcholinesterase activity and oxidative stress in animal models. nih.gov

Table 1: Investigated N-benzylpiperidine Carboxamide Derivatives for Alzheimer's Disease

Compound Name Target In Vitro Activity (IC50) Key Findings
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide Acetylcholinesterase 0.41 μM Potent AChE inhibitor. research-nexus.netnih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide Acetylcholinesterase 5.94 μM Predicted to be blood-brain barrier permeant. research-nexus.netnih.gov
Cpd-41 Secretory Glutaminyl Cyclase 34 μM Novel scaffold for designing sQC inhibitors. nih.gov

Schizophrenia and Related Cognitive Deficits

Research into the therapeutic applications of N-benzylpiperidine carboxamide derivatives extends to schizophrenia, a complex disorder often accompanied by significant cognitive deficits. hcplive.com While many antipsychotic medications can manage the positive symptoms of schizophrenia, their impact on cognitive impairment is often limited. hcplive.com

The dopamine (B1211576) D4 receptor (D4R) has been identified as a potential target for addressing these cognitive deficits due to its high expression in brain regions associated with motor control and cognition. nih.gov In an effort to discover novel D4R antagonists, researchers have explored various chemical scaffolds, including benzyloxypiperidines. nih.gov This work builds on previous findings with morpholine (B109124) and 4,4-difluoropiperidine (B1302736) scaffolds. nih.gov While the benzyloxypiperidine scaffold did not demonstrate the same level of activity as previous compounds, chemical optimization led to improved stability in human and mouse liver microsomes. nih.gov

Parkinson's Disease

The potential of N-benzylpiperidine derivatives in the context of Parkinson's disease (PD) is also under investigation. A key area of interest is the modulation of dopamine receptors to manage symptoms. nih.gov For instance, research on D4R antagonists has implications for L-DOPA induced dyskinesias, a common side effect of long-term Parkinson's treatment. nih.gov

Furthermore, the neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1-BnTIQ), which is structurally related to the N-benzylpiperidine core, is known to induce bradykinesia, a hallmark symptom of Parkinson's disease. nih.gov Studies on 1-BnTIQ-induced parkinsonism in mice have shown that it increases striatal dopamine content without causing a decrease in tyrosine hydroxylase-positive cells in the substantia nigra, suggesting a different mechanism of action compared to other neurotoxins like MPTP. nih.gov

Epilepsy and Anticonvulsant Activity

The piperidine (B6355638) scaffold is a component of various compounds with demonstrated anticonvulsant properties. For example, piperine, a piperidine alkaloid, has shown anticonvulsant effects in various in vivo models. nih.gov

More directly related to the N-benzylpiperidine carboxamide structure, a hybrid compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has been identified as a broad-spectrum anticonvulsant. nih.gov It has shown potent protective effects in several acute seizure models in mice, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test. nih.gov This suggests its potential as a candidate for new antiepileptic drugs effective against different types of human epilepsy. nih.gov

Infectious Diseases

Beyond CNS disorders, piperidine-4-carboxamide derivatives have shown significant promise as broad-spectrum antiviral agents, with activity against a range of viruses.

Antiviral Activity (e.g., Influenza H1N1, SARS-CoV-2)

Research has identified a class of N-benzyl-4,4-disubstituted piperidines as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.govresearchgate.net These compounds act as fusion inhibitors, targeting the influenza virus hemagglutinin (HA) protein, which is crucial for viral entry into host cells. nih.govresearchgate.net Mechanistic studies have revealed that they inhibit the low pH-induced membrane fusion process mediated by HA. researchgate.net

The versatility of the piperidine-4-carboxamide scaffold is further highlighted by its activity against coronaviruses. Analogs of piperidine-4-carboxamides have been shown to inhibit various human coronaviruses, including SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com One such compound, NCGC2955, demonstrated antiviral activity against human α-coronavirus NL63, β-coronavirus OC43, and the alpha and delta variants of SARS-CoV-2 in multiple cell lines. gavinpublishers.com For instance, in SARS-CoV-2-infected Calu-3 cells, NCGC2955 and a structurally related analog, 153, showed EC50 values of 0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively. gavinpublishers.com These compounds exhibit a favorable selectivity index, indicating low cellular toxicity relative to their antiviral potency. gavinpublishers.com Their broad inhibitory activity against various RNA viruses suggests that their mechanism may involve a host factor that modulates cap-dependent translation. gavinpublishers.com

Table 2: Antiviral Activity of Piperidine-4-Carboxamide Derivatives

Compound/Analog Virus Cell Line Activity (EC50) Key Findings
NCGC2955 NL63 Vero 2.5 ± 0.15 µM Broad-spectrum antiviral potential. gavinpublishers.com
NCGC2955 NL63 MK2 1.5 ± 0.2 µM Favorable selectivity index. gavinpublishers.com
NCGC2955 OC43 Human Foreskin Fibroblasts 1.5 ± 0.01 µM Inhibits multiple coronaviruses. gavinpublishers.com
NCGC2955 SARS-CoV-2 (Alpha & Delta) Calu-3 0.2 ± 0.02 µM Potent inhibition of SARS-CoV-2 variants. gavinpublishers.com
153 SARS-CoV-2 (Alpha & Delta) Calu-3 0.11 ± 0.04 µM Structurally related analog with high potency. gavinpublishers.com

Antiparasitic Activity (e.g., Malaria, African Trypanosomiasis)

The core structures of N-benzyl-N-ethylpiperidine-4-carboxamide, namely the piperidine and carboxamide moieties, are featured in compounds investigated for their potential against parasitic diseases like malaria and Human African Trypanosomiasis (HAT).

Malaria: Malaria, caused by the Plasmodium parasite, remains a significant global health issue, necessitating the discovery of new therapeutic agents due to growing drug resistance. nih.govnih.gov Research has shown that compounds incorporating a piperidine ring can exhibit good selectivity and activity against Plasmodium falciparum strains. nih.gov For instance, a series of 1,4-disubstituted piperidine derivatives were synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Similarly, studies on thiazinoquinone derivatives, which sometimes incorporate benzyl (B1604629) groups, have been identified as potential antimalarial leads. mdpi.com While direct studies on this compound were not identified, the activity of these related structures suggests the potential of this chemical class.

African Trypanosomiasis: Human African Trypanosomiasis, a fatal disease caused by the protozoan parasite Trypanosoma brucei, is another area where related compounds have been investigated. nih.gov In a search for novel anti-trypanosomal agents, researchers synthesized and tested a series of piperidine analogs inspired by natural alkaloids. nih.gov The N-benzyl group, in particular, was found to occupy the methionine-binding pocket of T. brucei methionyl-tRNA synthetase (TbMetRS), an essential enzyme for the parasite's protein synthesis. nih.gov This highlights the potential role of the N-benzylpiperidine scaffold in designing new inhibitors against this neglected tropical disease. nih.govnih.gov

Table 1: Antiparasitic Activity of Structurally Related Compounds

Compound ClassParasiteKey FindingsReference
1,4-Disubstituted Piperidine DerivativesPlasmodium falciparum (Malaria)Showed good activity against both chloroquine-sensitive and resistant strains. nih.gov
Piperidine AnalogsTrypanosoma brucei (African Trypanosomiasis)The N-benzyl group of related compounds was found to inhibit the essential enzyme TbMetRS. nih.gov
(1-benzyl-4-triazolyl)-indole-2-carboxamidesToxoplasma gondii & Cryptosporidium parvumDemonstrated low micromolar activity against both parasites in vitro. researchgate.net

Antimicrobial Evaluations

Derivatives of N-benzyl piperidine have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.net In one study, new N-benzyl piperidine-4-one derivatives were created and tested for their in vitro antibacterial and antifungal activities. The results indicated that these compounds showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Further research into related structures, such as N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, demonstrated high antimicrobial activity against strains of Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua The benzyl carboxamide structure was noted as being favorable for antimicrobial activity in this class of compounds. nuph.edu.ua Other studies on N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines have also shown promise, particularly as lead compounds for developing antimycobacterial agents against organisms like Mycobacterium smegmatis. nih.gov

Table 2: Antimicrobial Activity of N-Benzyl Piperidine Derivatives

Compound ClassMicroorganismActivity LevelReference
N-benzyl piperidine-4-one derivativesAspergillus niger (fungus)Potent researchgate.net
N-benzyl piperidine-4-one derivativesEscherichia coli (bacteria)Potent researchgate.net
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamidesStaphylococcus aureus (bacteria)High nuph.edu.ua
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamidesBacillus subtilis (bacteria)High nuph.edu.ua
N(1)-benzyl-dihydro-triazine-diaminesMycobacterium smegmatisGood nih.gov

Metabolic and Endocrine Disorders (e.g., Type 2 Diabetes)

The piperidine moiety is a structural feature in some drugs developed for metabolic disorders. nih.gov For example, the well-known antidiabetic drug alogliptin, a DPP-4 inhibitor, contains a piperidine ring. nih.gov Research into piperazine (B1678402) and morpholine derivatives has also pointed to their potential for treating type 2 diabetes. nih.gov While direct research linking this compound to type 2 diabetes is not prominent, the presence of the piperidine scaffold in established and experimental antidiabetic compounds suggests that this class of molecules could be of interest for future research in this area. nih.govmdpi.com New classes of antidiabetic drugs, such as GLP-1 receptor agonists and SGLT2 inhibitors, are continuously being explored to improve glycemic control and offer cardiovascular benefits. mdpi.com

Oncological Research and Anticancer Potential

Carboxamide derivatives are considered a promising class of compounds in the discovery of anticancer drugs due to their ability to interact with multiple oncogenic targets. nih.gov Several studies have highlighted the potential of compounds structurally related to this compound in oncological research.

One line of research identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of tubulin inhibitors, which demonstrated antiproliferative activity against the DU-145 human prostate cancer cell line. nih.gov Optimization of this scaffold led to a compound with a potent GI₅₀ value of 120 nM, marking it as a new lead for developing chemotherapeutic agents. nih.gov

Another study focused on N-substituted indole-2-carboxamides, which showed significant and selective cytotoxic effects against various tumor cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov For instance, certain carboxamide compounds exhibited potent activity against K-562 cells with IC₅₀ values as low as 0.33 µM. nih.gov

Furthermore, a radioiodinated analog, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been synthesized and characterized as a high-affinity ligand for sigma receptors, which are expressed in high density in MCF-7 breast cancer cells. researchgate.net This suggests a potential application for such compounds in the imaging of breast cancer. researchgate.net

Table 3: Anticancer Activity of Related Carboxamide Compounds

Compound ClassCancer Cell LineActivity (IC₅₀/GI₅₀)Mechanism/TargetReference
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesDU-145 (Prostate)120 nM (GI₅₀)Tubulin Inhibition nih.gov
N-substituted indole-2-carboxamidesK-562 (Leukemia)0.33 µM (IC₅₀)Antiproliferative nih.gov
N-substituted indole-2-carboxamidesHCT-116 (Colon)1.01 µM (IC₅₀)Antiproliferative nih.gov
[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideMCF-7 (Breast)Kᵢ = 4.6 nMSigma Receptor Ligand (Imaging) researchgate.net

Anticoagulant Studies (e.g., Factor Xa Inhibition)

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a key target for modern anticoagulant therapies. drugs.commdpi.com Piperidine-4-carboxamide derivatives have been a focus of research for developing new FXa inhibitors.

A series of fluorinated benzyloxyphenyl piperidine-4-carboxamides were synthesized and evaluated as inhibitors of FXa. nih.govresearchgate.net These studies found that specific structural modifications, such as the addition of fluorine atoms to a distal phenyl ring, could enhance FXa potency by up to 18-fold. nih.govresearchgate.net Two congeners of N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide emerged as potent and selective FXa inhibitors with Kᵢ values of 130 nM and 57 nM, respectively. These compounds were identified as promising leads for developing dual-function antithrombotic drugs that also inhibit platelet aggregation. nih.govresearchgate.net The development of oral FXa inhibitors like rivaroxaban, apixaban, and edoxaban (B1671109) has marked a significant advancement in anticoagulant treatment, and ongoing research seeks to find new chemical entities with favorable pharmacological profiles. nih.gov

Table 4: Factor Xa Inhibition by Piperidine-4-Carboxamide Derivatives

Compound DerivativeFactor Xa Inhibition (Kᵢ)Key FeatureReference
Congener of N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide (7m)130 nMPotent and selective FXa inhibitor nih.govresearchgate.net
Congener of N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide (7p)57 nMPotent and selective FXa inhibitor with antiplatelet activity nih.govresearchgate.net

General Drug Development Pipeline and Lead Optimization Studies

The journey from a biologically active "hit" to a viable drug candidate involves extensive lead discovery and optimization. nih.govijddd.com This process aims to refine a lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. ijddd.com The N-benzylpiperidine carboxamide scaffold has been part of such optimization studies.

In research aimed at developing new treatments for Alzheimer's disease, a lead compound featuring a benzylpiperidine core was identified. nih.gov To improve its metabolic stability, researchers replaced an ester linker with a more robust amide linker, a common strategy in lead optimization. This modification led to the synthesis of novel N-benzylpiperidine carboxamide derivatives with retained activity. nih.govresearchgate.net

Another key strategy in lead optimization is structural simplification, which aims to reduce molecular complexity and size to enhance "drug-likeness" and improve synthetic accessibility. scienceopen.com The this compound structure represents a relatively simple and synthetically accessible scaffold that can be systematically modified. Computational tools and techniques like Monte Carlo statistical mechanics are increasingly used to predict the effects of structural changes on binding affinity, guiding the optimization process more efficiently. nih.gov These studies underscore the utility of the N-benzylpiperidine carboxamide framework as a versatile scaffold in the broader drug discovery and development pipeline.

Pharmacokinetics, Metabolism, and Bioavailability Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

While specific ADME studies on N-benzyl-N-ethylpiperidine-4-carboxamide are not extensively documented in publicly available literature, the ADME profile of structurally similar piperidine-4-carboxamide derivatives can provide valuable insights. For instance, studies on compounds like CP-945,598, a piperidine-4-carboxamide derivative, have shown that these types of molecules can be well absorbed after oral administration. nih.gov

The metabolism of such compounds is often extensive, with less than 2% of the parent drug being excreted unchanged. nih.gov The primary metabolic pathways for similar structures involve modifications to the piperidine (B6355638) and its substituents. nih.gov Key metabolic reactions include N-de-ethylation, amide hydrolysis, and hydroxylation of the piperidine ring. nih.gov The resulting metabolites are then further processed, for example, through conjugation with molecules like ribose. nih.gov

Excretion of these metabolites predominantly occurs via the feces, with a smaller portion eliminated in the urine. nih.gov The distribution of this compound would be influenced by its physicochemical properties, such as its lipophilicity and molecular size, which govern its ability to cross biological membranes and enter different body compartments.

Metabolic Stability and Susceptibility to Degradation

The amide linkage in the carboxamide group is another potential site for metabolic activity. While amides are generally more resistant to hydrolysis than esters, they can be cleaved by amidases. nih.govresearch-nexus.net Research on related N-benzylpiperidine derivatives has shown that replacing an ester linkage with a more stable amide linker can improve metabolic stability. nih.govresearch-nexus.net

Furthermore, the piperidine ring itself can undergo oxidation. nih.gov Studies on other piperidine-containing compounds have shown that hydroxylation of the piperidine ring is a possible metabolic route. nih.gov The benzoyl group, if it were present instead of the benzyl (B1604629) group, is hypothesized to be more resistant to oxidation, which is a strategy employed to reduce N-debenzylation in other compounds. nih.gov

In vitro assays using liver microsomes are a standard method to assess metabolic stability. For example, in a study of related benzylpiperidine derivatives, excellent metabolic stability in human liver microsomes was observed for some analogs. unisi.it

Table 1: In Vitro ADME Properties of Related Benzylpiperidine Derivatives

CompoundAqueous Solubility (ng/mL)PAMPA PermeabilityHuman Plasma Stability (24h)Human Liver Microsome Stability
Compound 28 3.213Comparable to reference74.13%96.76%
Compound 29 5466.541Comparable to reference>24h stable98.51%
Reference 8 0.129--90.71%
Data from a study on benzylpiperidine and benzylpiperazine derivatives, where compound 28 is a benzylpiperidine derivative. unisi.it This table is for illustrative purposes to show typical data for related compounds.

Blood-Brain Barrier (BBB) Permeability and CNS Exposure

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its action within the central nervous system (CNS). The N-benzylpiperidine scaffold is a common feature in many CNS-active drugs. nih.gov The lipophilicity and structural features of this compound suggest it may have the potential to penetrate the BBB.

In silico predictions and experimental assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to estimate BBB permeability. nih.govnih.gov For instance, a study on novel N-benzylpiperidine carboxamide derivatives predicted that one of the analogs would be a blood-brain barrier permeant. nih.govresearch-nexus.net Another study on benzylpiperidin-4-yl-linked benzylamino benzamides demonstrated BBB permeability with a Pe value of 14.34 × 10-6 cm/s in a PAMPA assay. nih.govresearchgate.net

Once in the CNS, the compound's effects would be related to its interaction with neural targets. Piperidine itself can affect CNS responses related to emotional behavior, sleep, and motor function by interacting with nicotinic acetylcholine (B1216132) receptors. nih.gov The development of CNS-permeable drugs is a significant challenge, and strategies often focus on optimizing the physicochemical properties of the molecule to facilitate its passage across the BBB. nih.gov

Prodrug Strategies and Their Implications for Drug Delivery

Specific prodrug strategies for this compound have not been detailed in the reviewed literature. However, the general principles of prodrug design are relevant. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to overcome issues with pharmacokinetics, such as poor absorption or rapid metabolism.

For compounds with metabolic liabilities, a common strategy is to modify the susceptible parts of the molecule to create a more stable prodrug that releases the active compound at the target site. For example, in the development of analogs for Procaspase-Activating Compound 1 (PAC-1), modifications were made to block sites of metabolic vulnerability, such as replacing a benzyl moiety with a more oxidation-resistant benzoyl group, which can be considered a form of prodrug-like strategy to improve metabolic stability. nih.gov

While no direct prodrugs of this compound were identified, the exploration of such strategies could be a viable approach to enhance its therapeutic potential by improving its delivery to the site of action and optimizing its pharmacokinetic profile.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating N-benzyl-N-ethylpiperidine-4-carboxamide from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques in this regard.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. In studies of related piperidine (B6355638) derivatives, reverse-phase HPLC is a common method for determining the purity of synthesized compounds. For instance, the analysis of similar structures has utilized a C18 column with a gradient elution system, often involving a mixture of water (frequently containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector at a wavelength where the aromatic benzyl (B1604629) group exhibits strong absorbance.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a general approach can be inferred. A study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA utilized HPLC for purity analysis, with one method employing a specific gradient and flow rate to achieve separation. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Piperidine Derivatives

ParameterTypical Value/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from low to high %B
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting parameters for developing an HPLC method for this compound, based on methods used for structurally similar compounds.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. gcms.cz For a compound like this compound, with a molecular weight of 246.35 g/mol , GC-MS can be employed to assess its purity and identify any volatile impurities. sigmaaldrich.comcalpaclab.com The compound would be introduced into the GC, where it would travel through a capillary column and separate from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the compound's identity.

General GC-MS analysis of fragrance compounds, which can include complex nitrogen-containing molecules, demonstrates the utility of this technique in separating and identifying individual components within a mixture. gcms.cz

Spectroscopic Approaches for Structural Elucidation (Application in research only, no details of techniques)

Spectroscopic techniques are fundamental in research for elucidating the molecular structure of newly synthesized compounds like this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry provide detailed information about the compound's atomic connectivity and functional groups. For example, in the characterization of a related compound, N-benzyl-1H-indole-3-carboxamide, ¹H NMR was used to identify the chemical environment of protons, ¹³C NMR to determine the types of carbon atoms present, and IR spectroscopy to confirm the presence of key functional groups like the amide C=O and N-H bonds. rsisinternational.org These methods are applied in a research context to confirm that the synthesized molecule has the correct chemical structure.

Biochemical and Cell-Based Assays for Biological Activity Evaluation

To investigate the potential therapeutic applications of this compound, various biochemical and cell-based assays are employed. These assays are designed to measure the compound's interaction with specific biological targets and its effects on cellular processes.

For instance, based on the activities of structurally related molecules, one could investigate the potential of this compound as a cholinesterase inhibitor. nih.gov This would involve a biochemical assay measuring the compound's ability to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The potency of the compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-based assays can provide further insights into the compound's biological effects in a more complex physiological environment. For example, if the compound is being investigated as a CXCR4 antagonist, cell-based assays such as CXCL12-induced calcium signaling, receptor internalization, and cell migration assays would be relevant. nih.gov These assays help to determine if the compound can effectively block the receptor's function in living cells.

Table 2: Examples of Biochemical and Cell-Based Assays for Functional Evaluation

Assay TypeTarget/Process MeasuredExample Application for Related Compounds
Biochemical Assay Enzyme Inhibition (e.g., Acetylcholinesterase)Determining IC₅₀ values for potential Alzheimer's disease therapeutics. nih.gov
Cell-Based Assay Receptor Antagonism (e.g., CXCR4)Measuring inhibition of chemokine-induced cell signaling and migration. nih.gov
Cell-Based Assay Enzyme Inhibition in a Cellular Context (e.g., MenA)Assessing the compound's ability to inhibit a specific bacterial enzyme and subsequent bacterial growth. nih.gov

These assays are critical for establishing the biological activity profile of this compound and guiding further drug development efforts.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Derivatives with Enhanced Properties

The future development of N-benzyl-N-ethylpiperidine-4-carboxamide hinges on the rational design and synthesis of new analogues with superior potency, selectivity, and pharmacokinetic profiles. Research indicates that modifications at several positions on the piperidine-4-carboxamide scaffold can yield compounds with diverse biological activities. nih.govnih.gov

Strategies for creating next-generation derivatives include:

Modification of the Amide Linker: Replacing the amide linker with more metabolically stable groups is a key strategy. For instance, research on cholinesterase inhibitors involved substituting an ester linker with an amide to improve stability. nih.gov

Substitution on the Benzyl (B1604629) Group: Altering the substituents on the N-benzyl ring can significantly impact affinity and selectivity. In one study on sigma-1 (σ1) receptor ligands, adding a 4-chloro substituent to the benzyl moiety of a related piperidine (B6355638) derivative resulted in a compound with very high σ1 affinity (Ki = 3.7 nM) and a selectivity ratio of 351 over the σ2 receptor. nih.gov

Variation of the Amide N-substituent: Replacing the N-ethyl group or the entire N-benzyl-N-ethyl moiety with different cyclic or linear groups can explore new interactions with biological targets. nih.gov For example, a series of piperine-carboximidamide hybrids were developed as cytotoxic agents targeting multiple kinases by modifying the amide portion of the molecule. nih.govsemanticscholar.org

Scaffold Hopping and Hybridization: Combining the piperidine-4-carboxamide core with other pharmacophoric groups is a powerful approach. Piperine-based hybrids have been synthesized to target EGFR, BRAF, and CDK2 for their antiproliferative effects. nih.govsemanticscholar.org Similarly, derivatives have been designed as CCR5 inhibitors for anti-HIV therapy based on a 'Y-shape' pharmacophore model. nih.gov

These synthetic efforts have produced a variety of derivatives with promising biological activities, as highlighted in the table below.

Derivative ClassTargetKey FindingsReference
N-benzylpiperidine carboxamidesAcetylcholinesteraseAn analogue, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, showed an IC50 value of 0.41 µM. nih.gov
Piperidine-4-carboxamidesCCR5 ReceptorCompounds 16g and 16i showed potent CCR5 inhibition (IC50 = 25.73 nM and 25.53 nM, respectively), comparable to the control drug maraviroc. nih.gov
Piperidine-4-carboxamidesSigma-1 (σ1) ReceptorA tetrahydroquinoline derivative (2k) with a 4-chlorobenzyl moiety displayed high affinity (Ki = 3.7 nM) and excellent selectivity. nih.gov
Piperine-carboximidamide HybridsEGFR, BRAFV600E, CDK2Compound VIk showed potent anti-CDK2 activity (IC50 = 12 nM) and antiproliferative effects. nih.govsemanticscholar.org
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase (hCA)A benzyl-substituted derivative (11) was a potent and selective inhibitor of hCA XII (Ki = 2.7 nM). nih.gov

Exploration of Novel Therapeutic Indications

The piperidine-4-carboxamide scaffold is a versatile template for discovering drugs for a wide range of diseases. researchgate.net While the specific therapeutic profile of this compound is not extensively defined, research on analogous structures suggests several promising avenues for future investigation.

Neurodegenerative Diseases: Derivatives of N-benzylpiperidine carboxamide have been synthesized and evaluated as potential acetylcholinesterase inhibitors for treating Alzheimer's disease. nih.gov The lead compound in one study showed an IC50 of 0.03 µM, and a more stable amide-linked analogue had an IC50 of 0.41 µM. nih.gov Further exploration could focus on other targets relevant to neurodegeneration, such as secretory glutaminyl cyclase. researchgate.net

Oncology: The piperidine structure is a core component of many anticancer agents. researchgate.net Related piperidine-4-carboxamides have been developed as inhibitors of key cancer-related targets, including protein kinase B (PKB/Akt), EGFR, BRAF, and carbonic anhydrase (CA) isoforms IX and XII. semanticscholar.orgnih.govacs.org For example, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed potent inhibition of the tumor-associated hCA IX and XII isoforms at low nanomolar concentrations. nih.gov

Infectious Diseases: Based on a pharmacophore model, novel piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors to block HIV-1 entry into cells. nih.gov Two compounds from this series demonstrated antiviral activity with IC50 values of 73.01 nM and 94.10 nM. nih.gov The broad antimicrobial potential of piperidine derivatives suggests utility against various pathogens. nih.gov

Pain and Inflammation: Piperidine derivatives have historically been investigated for analgesic properties. researchgate.net A study involving the synthesis of various piperidine-4-carboxamide analogues confirmed their potential to relieve pain in mice, suggesting a role as dopamine (B1211576) reuptake inhibitors. researchgate.net

Development of Targeted Delivery Systems

To maximize therapeutic efficacy and minimize systemic exposure, future research should focus on developing systems that deliver this compound or its derivatives directly to the target tissue. The drug delivery system is a critical strategy for improving the transport of drugs to their targets and controlling their release. nih.gov

Potential strategies include:

Polymeric Films: Polymeric films can maintain contact with a target tissue and facilitate the controlled release of a bioactive agent. nih.gov Research has demonstrated the preparation of piperidine-based sodium alginate/poly(vinyl alcohol) films with potential applications against microbial infections. nih.gov This approach could be adapted for localized delivery of piperidine-4-carboxamide derivatives.

Conjugation to Targeting Moieties: A promising strategy involves linking the drug to a molecule that selectively binds to receptors overexpressed on diseased cells. For example, a novel agent for glioblastoma was developed by combining a cytotoxic compound with a c(RGDfK) peptide, which targets αvβ3 integrin receptors that are abundant in many tumors. mdpi.com This principle could be applied by conjugating a potent piperidine-4-carboxamide derivative to a similar targeting peptide or antibody to direct it to cancer cells.

Radiotheranostics: For oncology applications, derivatives could be chelated with a radionuclide to create a "theranostic" agent. This approach combines therapeutic radiation with diagnostic imaging (e.g., PET scans). mdpi.com The development of 64Cu-labeled compounds demonstrates a path toward creating agents that allow for non-invasive tumor visualization while delivering a therapeutic payload. mdpi.com

Addressing Selectivity and Off-Target Effects

A critical challenge in drug development is achieving high selectivity for the intended biological target to avoid unwanted side effects. The piperidine-4-carboxamide scaffold offers opportunities for fine-tuning selectivity through precise structural modifications.

Kinase Selectivity: In the development of protein kinase B (PKB) inhibitors, modifications to a 4-benzyl-piperidine amine lead compound improved selectivity up to 150-fold over the closely related kinase PKA. acs.org However, these early derivatives suffered from poor metabolic stability, highlighting the need to balance selectivity with pharmacokinetic properties. acs.org

Receptor Subtype Selectivity: Research on sigma receptor ligands demonstrated that strategic substitutions on the piperidine-4-carboxamide core could dramatically improve selectivity. By replacing an N-benzylcarboxamide group with different moieties, researchers were able to modulate affinity and selectivity for σ1 versus σ2 receptors. nih.gov

Isoform-Specific Inhibition: When targeting enzymes like carbonic anhydrase (CA), inhibiting specific cancer-related isoforms (e.g., hCA IX and XII) over ubiquitous ones (hCA I and II) is crucial. nih.gov The "tail approach," which involves modifying the part of the molecule that interacts with the most variable regions of the enzyme's active site, has been used successfully. nih.gov For example, introducing an n-heptyl-substituted tail on a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide resulted in a compound (12) that was about 12-fold more selective for hCA IX over hCA I. nih.gov

Compound/SeriesTargetSelectivity ProfileReference
Tetrahydroquinoline derivative 2kSigma (σ) ReceptorsKiσ2/Kiσ1 selectivity ratio of 351. nih.gov
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminesPKB vs. PKAUp to 150-fold selectivity for PKB over PKA. acs.org
Compound 11Carbonic Anhydrase (hCA) Isoforms~17-fold more selective for hCA XII vs. hCA I; ~13-fold more selective for hCA XII vs. hCA II. nih.gov
Compound 12Carbonic Anhydrase (hCA) Isoforms~12-fold more selective for hCA IX vs. hCA I; ~7-fold more selective for hCA IX vs. hCA II. nih.gov

Integration of Advanced Computational Design in Lead Optimization

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the lead optimization process. nih.gov By using computational models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. uni-bonn.de

Structure-Based Design: When the 3D structure of the target protein is known, techniques like molecular docking can predict how a designed compound will bind. nih.govfrontiersin.org This was used to study the interaction of N-benzylpiperidine carboxamide analogues with acetylcholinesterase, showing a close correlation between the binding mode of a novel compound and the approved drug donepezil. nih.gov Molecular docking was also used to guide the design of piperine-carboximidamide hybrids against EGFR, BRAF, and CDK2. semanticscholar.org

Ligand-Based Design and Pharmacophore Modeling: In the absence of a target structure, models can be built based on the properties of known active molecules. nih.gov A pharmacophore model for CCR5 inhibitors was used to design a series of piperidine-4-carboxamide derivatives, leading to the identification of potent anti-HIV agents. nih.gov

In Silico ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. frontiersin.org This allows chemists to filter out molecules with likely poor pharmacokinetic profiles before they are ever synthesized. For instance, in silico screening predicted that a promising acetylcholinesterase inhibitor would be blood-brain barrier permeant. nih.gov

De Novo Design Algorithms: Advanced algorithms like AutoDesigner can rapidly explore vast chemical spaces to generate novel molecular ideas that adhere to multiple project criteria, addressing the complex multi-parameter optimization (MPO) challenge inherent in lead optimization. schrodinger.com

Facilitating Preclinical Advancement to Clinical Candidates

The transition from a promising preclinical compound to a clinical candidate is a major hurdle in drug development, often referred to as the "Valley of Death." nih.gov Nine out of ten drug candidates fail during clinical trials, often due to issues that could have been identified earlier. nih.gov

Key considerations for advancing this compound derivatives include:

Improving Pharmacokinetics: A primary reason for failure is poor in vivo behavior. For example, a series of potent and selective PKB inhibitors based on a piperidine scaffold showed high clearance and low oral bioavailability in vivo, preventing further development. acs.org Future work must focus on optimizing the metabolic stability of the carboxamide linker and other vulnerable parts of the molecule.

Rigorous Preclinical Modeling: The predictive value of preclinical studies is often low. nih.gov It is essential to use a combination of robust and validated in vitro and in vivo models that accurately simulate the human disease condition. For HIV research, this includes single-cycle antiviral assays, while for cancer, it involves testing on multiple cancer cell lines and eventually human tumor xenograft models. nih.govacs.org

Early Biomarker Identification: Identifying biomarkers that can track the drug's effect in vivo is crucial. In the development of PKB inhibitors, researchers confirmed that their compounds modulated biomarkers of the PI3K-PKB-mTOR signaling pathway, providing evidence of on-target activity in a cellular context. acs.org This kind of translational tool helps bridge the gap between preclinical findings and clinical outcomes. nih.gov

By systematically addressing these challenges through iterative design, synthesis, and testing, the this compound scaffold can be optimized to produce a viable clinical candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N-ethylpiperidine-4-carboxamide, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving ammoniation of N-benzyl-4-piperidone followed by alkylation with ethyl halides . Alternatively, carboxamide formation can be achieved by reacting 4-piperidinecarboxylic acid derivatives with benzyl and ethyl amines under carbodiimide-mediated coupling (e.g., EDC/HOBt) . Key parameters include solvent choice (e.g., DMF for solubility) and temperature control to minimize byproducts. Yields vary based on purification methods, with column chromatography (silica gel, ethyl acetate/hexane gradients) being standard .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (DMSO-d6d_6) identifies benzyl (δ 7.2–7.4 ppm, multiplet) and ethyl groups (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet) .
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretches appear at ~1650–1680 cm1^{-1} .
  • Elemental Analysis : Confirms %C, %H, and %N within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust/aerosols. Store in airtight containers at 2–8°C. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzyl/ethyl groups) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., halogenated benzyl or branched ethyl groups) and testing against target enzymes (e.g., carbonic anhydrases). For example, replacing benzyl with 4-fluorobenzyl enhances lipophilicity, improving blood-brain barrier penetration in neurological assays . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). To address:

  • Dose-Response Curves : Validate activity across concentrations (e.g., 1 nM–100 µM).
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .
  • Control Compounds : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark results .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins. ADMET prediction tools (e.g., SwissADME) assess solubility, CYP450 metabolism, and toxicity. For instance, reducing logP via polar substituents may decrease hepatotoxicity .

Q. What analytical techniques identify degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS detect hydrolytic degradation (e.g., cleavage of the carboxamide bond). Quantify impurities using HPLC with C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stereochemistry affect its interaction with chiral biological targets?

  • Methodological Answer : Enantiomeric separation via chiral HPLC (Chiralpak IA column) followed by circular dichroism (CD) spectroscopy determines absolute configuration. Test enantiomers in vitro; e.g., (R)-isomers may show 10-fold higher affinity for serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-ethylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-ethylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.